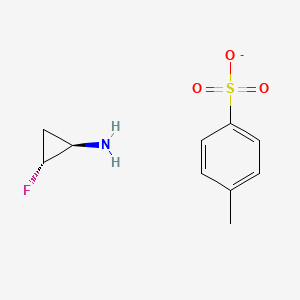
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The specific steps are as follows:
Nucleophilic Substitution: Piperazine reacts with 2-nitro-5-halopyridine to form an intermediate.
N-Protection: The intermediate is then protected using a tert-butyl group.
Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- 4-(4-Methylpyridin-2-YL)piperazine-1-carboxylate
- 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylate
- 4-(4-Fluoropyridin-2-YL)piperazine-1-carboxylate
These compounds share the piperazine ring and pyridine moiety but differ in the substituents on the pyridine ring. The unique properties of this compound, such as its specific amino group, contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13N4O2- |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-2-12-9(7-8)13-3-5-14(6-4-13)10(15)16/h1-2,7H,3-6H2,(H2,11,12)(H,15,16)/p-1 |
InChI-Schlüssel |
MANCAYQJYRCCFN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC(=C2)N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)


